![molecular formula C13H12ClN3O3 B1377830 1-[2-(3-氯苯基)-2-氧代乙基]-1H-1,2,4-三唑-3-羧酸乙酯 CAS No. 1400540-35-3](/img/structure/B1377830.png)

1-[2-(3-氯苯基)-2-氧代乙基]-1H-1,2,4-三唑-3-羧酸乙酯

描述

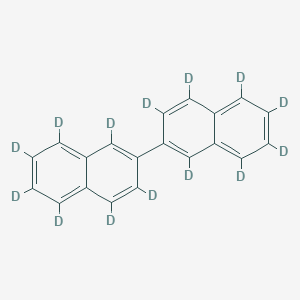

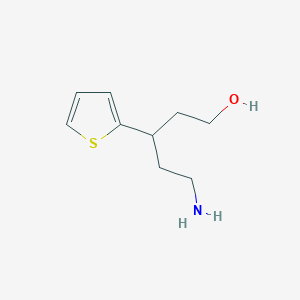

The compound “ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic molecule that contains several functional groups. It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of a chlorophenyl group indicates that it has a phenyl ring (a variant of benzene) with a chlorine atom attached. The ethyl and carboxylate groups are common in organic chemistry and biochemistry, often involved in reactions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the chlorophenyl group, and the ethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is analyzed .

Chemical Reactions Analysis

1,2,4-Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, we can expect that it would be a solid under standard conditions, with its solubility in different solvents depending on the polarity of the molecule .

科学研究应用

三唑衍生物概述

三唑衍生物,包括1-[2-(3-氯苯基)-2-氧代乙基]-1H-1,2,4-三唑-3-羧酸乙酯,是一类杂环化合物,以其多样的生物活性以及在药物开发中的重要性而闻名。三唑因其结构多样性和广泛的生物活性而被广泛研究,以期创造新药。这些化合物一直是众多专利和临床研究的重点,旨在开发新的合成方法和生物学评估,以用于潜在的药物应用。三唑已展示出广泛的生物活性,包括抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性,使其在解决各种健康挑战(包括被忽视的疾病和抗生素耐药菌)方面具有价值(Ferreira 等,2013)。

抗菌应用

三唑衍生物的一个重要应用领域是抗击细菌感染,尤其是由耐抗生素菌株引起的感染。含三唑的杂化物已显示出针对临床重要生物体(包括耐药形式)的有希望的广谱抗菌活性。具体而言,含有1,2,3-三唑和1,2,4-三唑部分的杂化物已被确定为关键细菌酶和蛋白质(例如DNA促旋酶和拓扑异构酶IV)的有效抑制剂,这些酶和蛋白质对细菌DNA复制和维持至关重要。这将三唑衍生物定位为开发新型抗金黄色葡萄球菌剂的潜在候选者,以满足针对抗生素耐药感染的新疗法的迫切需求(Li 和 Zhang,2021)。

代谢影响

作为相关研究领域,氯代乙烯的代谢提供了对含氯苯基化合物(如1-[2-(3-氯苯基)-2-氧代乙基]-1H-1,2,4-三唑-3-羧酸乙酯)的相互作用和潜在毒性机制的见解。对氯代乙烯代谢途径的研究突出了各种中间产物的形成,这些中间产物可能对理解相关三唑衍生物的代谢和毒性具有影响(Leibman 和 Ortiz,1977)。

安全和危害

未来方向

属性

IUPAC Name |

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPBWVNWFBULNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)

methanol](/img/structure/B1377757.png)

![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)

![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)